molecular formula C15H13NO3 B2635572 2-(2-formylphenoxy)-N-phenylacetamide CAS No. 426217-46-1

2-(2-formylphenoxy)-N-phenylacetamide

Cat. No. B2635572
CAS RN: 426217-46-1
M. Wt: 255.273
InChI Key: ZCMSNBXGJOIRDC-UHFFFAOYSA-N
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Description

“2-(2-formylphenoxy)acetamide” is a chemical compound with the molecular formula C11H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of related compounds has been reported. For example, “2-formylphenoxyacetic acid” was used to synthesize azomethine derivatives . It was also used in the preparation of ligands .


Molecular Structure Analysis

The crystal structure of a related compound, “2-(2-formylphenoxy)acetamide”, was confirmed by X-ray diffraction analysis . The compound crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n .


Chemical Reactions Analysis

A series of six mononuclear Co(II) complexes were synthesized featuring ligands derived from a hexadentate Schiff base family, originating from the condensation of “2-formylphenoxyacetic acid” with various diamines .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the core structure of interest, revealed their potential as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is significant for cancer therapy, as GLS plays a critical role in the metabolic reprogramming of cancer cells. One of the analogs demonstrated similar potency and better solubility compared to BPTES, highlighting the therapeutic potential of these compounds in inhibiting cancer cell growth and tumor progression (Shukla et al., 2012).

Novel Hybrid Molecules for Multifactorial Illnesses

Another study presented the synthesis of novel 2-phenoxy-N-phenylacetamide hybrids incorporating various heterocyclic scaffolds. These compounds represent a strategic approach to creating multitarget-directed medicines for treating multifactorial illnesses. The synthesis utilized a three-component reaction, resulting in compounds confirmed to possess novel structural characteristics through a variety of spectral analyses (Abdelhamid et al., 2022).

Antimicrobial Applications

Research on 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides has highlighted their potential in antimicrobial applications. These compounds were synthesized from hydroxyphenylacetic acid and screened for antimicrobial activity against various fungal and bacterial strains. Some synthesized compounds exhibited superior in vitro activity compared to standard drugs, indicating their potential as new antimicrobial agents (Jayadevappa et al., 2012).

Anticancer Agents

A series of 2-phenoxy-N-phenylacetamides were synthesized and evaluated for their anticancer activity. These compounds, with varied substitutions in the phenyl ring, showed moderate cytotoxicity against several human cancer cell lines, with some displaying potent cell growth inhibitory activity. This study underscores the potential of these compounds as novel anticancer agents, particularly highlighting the importance of halogen incorporation for enhanced activity (Shan et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, “Ethyl (2-formylphenoxy)acetate”, indicates that it should be handled with personal protective equipment and adequate ventilation .

Future Directions

The synthesis and characterization of new molecules related to “2-formylphenoxyacetic acid” and their potential applications are areas of ongoing research .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-formylphenoxy)-N-phenylacetamide . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and is processed within the body.

Biochemical Analysis

Biochemical Properties

2-(2-Formylphenoxy)-N-phenylacetamide plays a significant role in biochemical reactions, particularly in antiviral research. The compound has been shown to interact with the SARS-CoV-2 target protein 6NUS, exhibiting a good binding affinity with a score of -6.73 kcal/mol . This interaction suggests that this compound may inhibit the viral replication process, making it a potential candidate for antiviral drug development.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the SARS-CoV-2 target protein can lead to alterations in viral gene expression and replication . Additionally, its impact on cellular metabolism may involve changes in the energy production pathways, affecting the overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s binding to the SARS-CoV-2 target protein 6NUS involves molecular docking, which stabilizes the protein structure and inhibits its function . This inhibition can prevent the virus from replicating, thereby reducing its ability to infect host cells. Furthermore, the compound may also interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged antiviral activity . Its degradation products may also have biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolic flux and metabolite levels can influence its overall biological activity . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for the compound to reach its target sites and exert its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in antiviral and other therapeutic applications.

properties

IUPAC Name

2-(2-formylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-10-12-6-4-5-9-14(12)19-11-15(18)16-13-7-2-1-3-8-13/h1-10H,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMSNBXGJOIRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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